3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-amine
Overview
Description
3-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-amine (CDIPA) is a heterocyclic organic compound that is known for its versatility in synthesis and applications in scientific research. It is a popular choice of organic compound due to its ability to form a variety of derivatives and its stability in a wide range of conditions. CDIPA has been used in various fields of research, including chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Structural Diversity
- Research into the synthesis of new pyridazinones, pyridazine-6-imines, and other related compounds demonstrates the versatility of imidazo[1,2-a]pyrazine derivatives in creating structurally diverse libraries for potential medicinal chemistry applications. These synthetic routes often involve key intermediates similar in structure to 3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-amine, highlighting its relevance in generating new chemical entities (Sayed et al., 2002).
Utility in Medicinal Chemistry
- The development of 3-aminomethyl-5-imino-8-nitro-2,3-dihydroimidazo[1,2-a]pyridines showcases the potential of imidazo[1,2-a]pyrazine derivatives in medicinal chemistry. These compounds, derived from related structures, are considered valuable for creating combinatorial libraries due to their three-dimensional molecular scaffold, which can adapt optimally to the three-dimensional binding sites of biological targets (Schmid et al., 2006).
Green Chemistry Applications
- The green synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamides underlines the environmental benefits of using microwave irradiation conditions to condense imidazo[1,2-a]pyrazine derivatives with amines. This approach not only facilitates rapid synthesis but also contributes to the development of compounds with antimicrobial activity, suggesting potential applications in creating new therapeutics (Jyothi & Madhavi, 2019).
Antimicrobial and Anticancer Activities
- The synthesis and evaluation of novel heterocyclic systems linked to furo[3,2-g]chromene moieties, starting from compounds structurally related to imidazo[1,2-a]pyrazines, demonstrate significant antimicrobial and anticancer activities. These findings highlight the potential of this compound and its derivatives in the development of new therapeutic agents with diverse biological activities (Ibrahim et al., 2022).
Properties
IUPAC Name |
3-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN4/c10-8-6-12-9-7-13(3-1-2-11)4-5-14(8)9/h6H,1-5,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLABOFHKBCZRDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2Cl)CN1CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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